N-(3-Morpholinopropyl)butan-1-amine oxalic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of morpholine derivatives, such as N-(3-Morpholinopropyl)butan-1-amine oxalic acid, typically involves starting from vicinal amino alcohols and their derivatives, oxiranes, and aziridines. These methods have been explored for their efficiency and versatility in producing morpholines, which are valuable as catalysts, auxiliaries, biologically active substances, and building blocks for further chemical synthesis (Palchikov, 2013).

Molecular Structure Analysis

Morpholine derivatives exhibit a significant variety in their molecular structures, offering a broad spectrum of pharmacological profiles. The morpholine ring's presence in various compounds has been developed through chemical design to achieve diverse pharmacological activities. The structural analysis focuses on the arrangement of the morpholine ring and its implications on the compound's chemical and physical properties (Asif & Imran, 2019).

Chemical Reactions and Properties

Morpholine and its derivatives engage in a variety of chemical reactions, contributing to their wide range of applications. These compounds can react with C- and N-nucleophiles, leading to the formation of a wide range of acyclic, cyclic, and heterocyclic compounds. The reactivity and selectivity of these reactions depend on the structure of the initial reagents, the strength of the nucleophilic agent, and the reaction conditions, highlighting the chemical versatility of morpholine derivatives (Kamneva et al., 2018).

Aplicaciones Científicas De Investigación

Catalysis and Synthesis

- Nickel-Catalyzed Amination of 1,3-Dienes: The study by Kiji et al. (1974) discusses the use of nickel catalysis in reactions involving morpholine, providing insights into the mechanisms of amination of 1,3-dienes.

- Aminocarbonylation Catalysis: Research by Reddy et al. (2019) shows that palladium nanoparticles catalyze the aminocarbonylation of aryl halides with amines using oxalic acid. This research opens new avenues in the synthesis of amides.

Pharmaceutical Applications

- Antiproliferative Activity in Cancer Research: Studies by Lu et al. (2021) and Gao et al. (2007) have explored the synthesis of compounds involving morpholine and their significant inhibitory activity against certain cancer cell lines.

Chemical Synthesis and Structural Studies

- Synthesis of Functional Compounds: Ebi et al. (1996) and Sladojevich et al. (2007) detail the synthesis of novel compounds involving morpholine, contributing to the field of peptidomimetic chemistry and organic synthesis.

- X-ray Crystallography: Lu et al. (2020) provide insights into the crystal structure of a morpholine-based compound with potential applications in structural chemistry.

Environmental and Green Chemistry

- Sustainable CO Source in Reactions: Reddy et al. (2019) demonstrate the use of oxalic acid as an environmentally benign and sustainable CO source in different aminocarbonylation reactions.

- CO2 Capture Performance: Zheng et al. (2020) evaluate a water-lean amine-based solvent in post-combustion CO2 capture, showcasing its efficiency and potential for cost reduction in environmental applications.

Miscellaneous Applications

- Reactive Extraction Studies: Datta et al. (2012) focus on the reactive extraction of picolinic acid, highlighting the role of different amines in this process.

- Membrane Technology: Branco et al. (2002) investigate the use of ionic liquids in supported liquid membranes, including morpholine, for selective transport of organic compounds.

Propiedades

IUPAC Name |

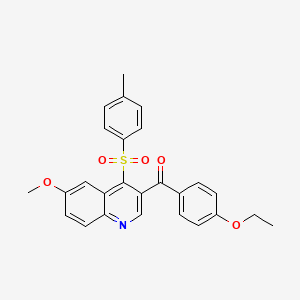

N-(3-morpholin-4-ylpropyl)butan-1-amine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O.C2H2O4/c1-2-3-5-12-6-4-7-13-8-10-14-11-9-13;3-1(4)2(5)6/h12H,2-11H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLMVHOPTRQVNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCN1CCOCC1.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Morpholinopropyl)butan-1-amine oxalic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B2491593.png)

![1,7-dimethyl-3-(3-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2491594.png)

![2-{4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholin-3-yl}acetic acid](/img/structure/B2491595.png)

![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime](/img/structure/B2491598.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one](/img/structure/B2491605.png)

![Tert-butyl 8-[(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoyl]-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2491606.png)

![2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2491608.png)

![4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2491609.png)